molecular formula C12H20Cl2N4 B2608286 (2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride CAS No. 1240528-75-9

(2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride

Cat. No.: B2608286
CAS No.: 1240528-75-9
M. Wt: 291.22
InChI Key: ILCCRHMASSAVLD-UHFFFAOYSA-N
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Description

(2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride is a synthetic organic compound characterized by a [1,2,4]triazolo[4,3-a]pyridine core linked to a 2-methylbutylamine moiety via a methylene bridge, with two hydrochloride counterions enhancing its solubility . The triazolopyridine scaffold is a pharmacologically privileged structure known for its role in modulating central nervous system (CNS) targets, as seen in structurally related compounds used in drug development . The dihydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in therapeutic applications .

Properties

IUPAC Name

2-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4.2ClH/c1-3-10(2)8-13-9-12-15-14-11-6-4-5-7-16(11)12;;/h4-7,10,13H,3,8-9H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCCRHMASSAVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CNCC1=NN=C2N1C=CC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride typically involves the reaction of 2-methylbutylamine with a triazolopyridine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure maximum yield and purity of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms of the compound.

Scientific Research Applications

(2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The compound may inhibit or activate signaling pathways, resulting in changes in cellular functions and responses.

Comparison with Similar Compounds

Alkyl Chain Modifications

  • Branching and Chain Length : The 2-methylbutyl group in the target compound provides moderate lipophilicity compared to the longer 4-methylpentan-2-yl chain in , which may increase membrane permeability but reduce aqueous solubility. Conversely, the ethyl linker in likely limits hydrophobic interactions but enhances conformational flexibility for target binding.
  • Salt Form: Dihydrochloride salts (target compound, ) generally exhibit superior solubility compared to mono-hydrochloride analogs (e.g., ), critical for oral bioavailability .

Cyclic vs. Linear Substituents

Pharmacological Implications

  • The triazolopyridine core is conserved across all analogs, suggesting shared mechanisms such as GABA receptor modulation or kinase inhibition, as observed in related pharmaceuticals .
  • The target compound’s branched alkyl chain may optimize pharmacokinetic profiles by balancing solubility and tissue penetration, a hypothesis supported by the prevalence of similar structures in CNS drug candidates .

Biological Activity

(2-Methylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

  • Common Name : this compound
  • CAS Number : 1240526-15-1
  • Molecular Formula : C₁₃H₂₂Cl₂N₄
  • Molecular Weight : 305.2 g/mol

Biological Activity

The biological activity of this compound largely stems from its structural components, particularly the triazolo-pyridine moiety. Research indicates that compounds containing the [1,2,4]triazolo[4,3-a]pyridine structure exhibit various pharmacological effects.

Antioxidant Activity

A study highlighted the antioxidant properties of related triazole compounds. For instance, derivatives showed significant inhibition of free radicals with varying IC50 values, indicating potential applications in oxidative stress-related diseases .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes:

  • Acetylcholinesterase (AChE) : It demonstrated potent inhibition with Ki values ranging from 3.07 ± 0.76 nM to 87.26 ± 29.25 nM .
  • Carbonic Anhydrases (hCA I and II) : Inhibition studies revealed Ki values between 1.47 ± 0.37 nM and 10.06 ± 2.96 nM for hCA I and between 3.55 ± 0.57 nM and 7.66 ± 2.06 nM for hCA II .

These findings suggest that the compound may have therapeutic potential in treating conditions such as Alzheimer's disease and other disorders where these enzymes play a critical role.

Indoleamine 2,3-Dioxygenase (IDO1) Inhibition

Recent investigations into IDO1 inhibitors have shown that compounds based on the [1,2,4]triazolo[4,3-a]pyridine scaffold can enhance immune responses in cancer therapy by inhibiting IDO1 activity . The compound's ability to modulate immune pathways positions it as a candidate for further development in immunotherapy.

Study on Triazole Derivatives

In a study focusing on novel pyridine compounds containing triazole rings, various derivatives were synthesized and tested for their biological activities. Among these derivatives, some exhibited significant antioxidant activity and enzyme inhibition capabilities .

Structure-Activity Relationship (SAR)

A structure-activity relationship study indicated that modifications to the triazolo-pyridine scaffold could enhance potency against specific targets like IDO1 and AChE. The research utilized docking studies to analyze binding affinities and interactions within enzyme active sites .

Summary of Research Findings

Study Focus Findings
Antioxidant ActivitySignificant inhibition of free radicals; varying IC50 values among derivatives .
Enzyme InhibitionPotent inhibition of AChE and carbonic anhydrases with low Ki values .
IDO1 InhibitionEnhances immune response; promising for cancer immunotherapy .
SAR StudiesModifications to scaffold improve binding affinity and potency .

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